1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Descripción

IUPAC Naming and CAS Registration

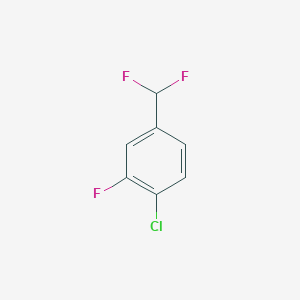

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is systematically named to reflect its substituent positions and functional groups. The numbering prioritizes the chloro group at position 1, followed by the fluoro substituent at position 2 and the difluoromethyl group at position 4. This nomenclature adheres to IUPAC rules for substituted benzene derivatives.

Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 1214333-76-2 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.55 g/mol |

Isotopic Composition and Mass Spectral Data

The compound’s molecular formula indicates seven carbon atoms, four hydrogen atoms, one chlorine atom, and three fluorine atoms. The difluoromethyl group (–CF₂H) contributes two fluorine atoms, while the remaining fluorine is directly bonded to the benzene ring. Mass spectral analysis would reveal a molecular ion peak at m/z 180.55, consistent with the calculated molecular weight.

Atomic Connectivity and Bonding Patterns

Substituent Arrangement and Electronic Effects

The benzene ring bears three substituents:

- Chlorine (Cl) at position 1: A moderately electron-withdrawing group via inductive effects.

- Fluorine (F) at position 2: Strongly electron-withdrawing due to its electronegativity.

- Difluoromethyl (–CF₂H) at position 4: A partially electron-donating group due to the C–F bond’s hybridization effects.

The substituents’ positions influence the molecule’s electronic structure. The para-substituted difluoromethyl group creates a meta-directing effect, while the ortho chloro and fluoro groups introduce steric and electronic interference.

Bonding and Hybridization

- C–Cl and C–F Bonds : Single bonds formed between carbon and halogens, with bond lengths approximately 1.78 Å (C–Cl) and 1.35 Å (C–F).

- Aromatic C–C Bonds : Delocalized π-electrons in the benzene ring, with bond lengths of ~1.40 Å.

- Difluoromethyl Group : The –CF₂H group has tetrahedral geometry around the central carbon, with C–F bond lengths of ~1.35 Å.

Crystallographic Data and Conformational Analysis

Crystal Packing Motifs

While direct crystallographic data for this compound is limited, analogous fluorinated benzene derivatives exhibit predictable packing patterns. For example, compounds like (difluoromethyl)benzene (C₇H₆F₂) form crystalline structures stabilized by weak van der Waals interactions and dipole-dipole forces between electronegative substituents.

Computational Insights into Intermolecular Interactions

Theoretical studies on similar systems (e.g., CH₃/CHF₂/CF₃-substituted benzenes) reveal that fluorinated substituents enhance intermolecular interaction energies due to increased dipole moments. For this compound, interactions may include:

These interactions are critical for determining the compound’s melting and boiling points.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Isomeric Variants and Their Properties

The structural isomers of this compound include:

Physicochemical Property Comparison

Substituent positioning significantly impacts physical properties:

The para-substituted difluoromethyl group in this compound likely reduces solubility compared to meta or ortho isomers, due to minimized dipole interactions with water.

Electronic and Steric Effects Across Isomers

- Ortho Isomers : Steric hindrance between adjacent substituents (e.g., Cl and F) may destabilize the molecule, increasing reactivity.

- Meta Isomers : Balanced electronic effects from substituents enhance stability.

- Para Isomers : Symmetrical substitution minimizes steric strain, potentially lowering boiling points.

Propiedades

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMCNJINLBUZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (NAS)

One common method for synthesizing 1-Chloro-4-(difluoromethyl)-2-fluorobenzene involves nucleophilic aromatic substitution. This process typically starts with a precursor like 1-chloro-4-nitrobenzene, which undergoes substitution with difluoromethyl and fluorine substituents. The reaction requires a strong base and a polar aprotic solvent to facilitate the substitution.

| Reaction Conditions | Description |

|---|---|

| Temperature | 80–120°C |

| Stoichiometry of Fluorinating Agents | Careful control to avoid over-substitution |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Base | Strong bases (e.g., KF, NaOH) |

Transition-Metal-Catalyzed Cross-Coupling

Another approach involves transition-metal-catalyzed cross-coupling reactions. This method is particularly useful for introducing the difluoromethyl group at the 4-position. Palladium (Pd) catalysts are commonly used, with ligands like Xantphos enhancing the reaction efficiency.

| Reaction Conditions | Description |

|---|---|

| Catalyst | Pd(0) or Pd(II) complexes |

| Ligand | Xantphos or similar phosphine ligands |

| Solvent | Polar solvents (e.g., THF, DMA) |

| Temperature | 60–100°C |

Nickel-Catalyzed Difluoromethylation

Nickel-catalyzed difluoromethylation is another efficient method for introducing the difluoromethyl group. This reaction uses chlorodifluoromethane as the difluoromethyl source and is facilitated by nickel salts like NiCl₂ or NiBr₂, along with zinc as a reducing agent.

| Reaction Conditions | Description |

|---|---|

| Catalyst | NiCl₂ or NiBr₂ |

| Reducing Agent | Zinc (Zn) |

| Solvent | DMA |

| Temperature | 60°C |

Comparison of Synthetic Routes

Each synthetic route has its advantages and challenges. Nucleophilic aromatic substitution offers a straightforward approach but requires careful control of reaction conditions to avoid side reactions. Transition-metal-catalyzed cross-coupling provides high regioselectivity but can be expensive due to the catalysts involved. Nickel-catalyzed difluoromethylation is efficient and cost-effective but may require optimization for specific substrates.

| Synthetic Route | Advantages | Challenges |

|---|---|---|

| Nucleophilic Aromatic Substitution | Straightforward, widely applicable | Requires careful control of conditions |

| Transition-Metal-Catalyzed Cross-Coupling | High regioselectivity, versatile | Expensive catalysts, complex setup |

| Nickel-Catalyzed Difluoromethylation | Efficient, cost-effective | May require optimization for substrates |

Análisis De Reacciones Químicas

1-Chloro-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids or ketones.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Aplicaciones Científicas De Investigación

1-Chloro-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

Biology: The compound’s unique fluorine-containing structure makes it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding.

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and dipole interactions with target molecules, leading to increased binding affinity and specificity . The compound may also inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The table below compares 1-chloro-4-(difluoromethyl)-2-fluorobenzene with analogs differing in substituents, halogens, or functional groups:

Electronic and Reactivity Comparisons

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (-CF₃) in 1-chloro-4-(trifluoromethyl)benzene is more electron-withdrawing than the difluoromethyl (-CF₂H) group in the target compound. This reduces electron density on the aromatic ring, making trifluoromethyl derivatives less reactive in nucleophilic substitutions but more stable under acidic conditions .

- Nitro Group Effects: The nitro-substituted analog (C₇H₄ClF₂NO₂) exhibits enhanced reactivity in electrophilic aromatic substitution due to the strong electron-withdrawing -NO₂ group. However, this also increases toxicity risks compared to fluorine-substituted derivatives .

- Halogen Replacement (Cl vs. Br): Bromine in 1-bromo-4-(difluoromethyl)-2-fluorobenzene increases molecular weight and bond length (C-Br vs.

Actividad Biológica

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine and difluoromethyl groups. The presence of multiple halogen atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen atoms can facilitate strong interactions with active sites, leading to the modulation of enzyme activity or receptor binding. This compound may serve as an inhibitor or modulator in various biochemical pathways, impacting processes such as inflammation, cell signaling, and metabolism.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition at low concentrations. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, suggesting its potential as a lead compound in drug development.

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its role in modulating inflammatory responses. The inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX), was also observed.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, with an MIC ranging from 32 to 64 µg/mL. These findings suggest that this compound could be further explored for developing new antimicrobial agents.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in a significant reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-4-(difluoromethyl)-2-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For NAS, fluorination at the 2-position requires careful control of temperature (typically 80–120°C) and stoichiometry of fluorinating agents (e.g., KF/18-crown-6) to avoid over-substitution . Difluoromethylation at the 4-position often employs ClCFH precursors under Pd catalysis, with yields optimized by ligand selection (e.g., Xantphos) and solvent polarity .

- Validation : Monitor intermediates via NMR to track regioselectivity and byproduct formation .

Q. How should researchers handle discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

- Resolution : Cross-validate data using differential scanning calorimetry (DSC) and compare with computational predictions (e.g., COSMO-RS). Contradictions may arise from polymorphic forms or impurities; recrystallization in hexane/ethyl acetate can isolate pure phases .

Q. What safety protocols are critical during handling due to its halogenated structure?

- Guidelines : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged skin contact, as halogenated aromatics may exhibit neurotoxic or carcinogenic potential . Store in amber vials under inert gas (N) to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoromethylation be addressed to avoid competing side reactions?

- Strategy : Employ directing groups (e.g., nitro or carbonyl) to enhance electrophilic substitution at the 4-position. Computational modeling (DFT) predicts transition-state energies to guide ligand design, favoring C–F bond formation over C–Cl cleavage .

- Case Study : A Pd(OAc)/P(o-tol) system in DMF at 100°C achieved 85% regioselectivity for difluoromethylation, minimizing 3-substituted byproducts .

Q. What spectroscopic techniques are most effective for characterizing structural isomerism in fluorinated derivatives?

- Analytical Workflow :

- NMR: Distinguish isomers via chemical shift splitting (Δδ > 2 ppm for ortho vs. para substitution) .

- X-ray crystallography: Resolve ambiguities in solid-state packing, critical for patent applications .

- High-resolution MS: Confirm molecular ion clusters (e.g., [M+1] isotopic patterns for Cl/F) .

Q. How do fluorination patterns impact the compound’s bioavailability in pharmacological studies?

- Mechanistic Insight : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing membrane permeability. The 2-fluoro group stabilizes aryl rings via resonance, while the difluoromethyl moiety increases metabolic resistance .

- Experimental Design : Conduct in vitro assays (e.g., Caco-2 permeability) and compare with non-fluorinated analogs. MD simulations reveal fluorine’s role in hydrophobic binding pockets .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Optimization :

- Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency).

- Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate conversions .

- Purify via simulated moving bed (SMB) chromatography to achieve >99% purity .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the compound’s reactivity in cross-coupling reactions?

- Root Cause : Models may overlook solvent effects or non-covalent interactions (e.g., halogen bonding). Calibrate DFT calculations with experimental kinetic data (e.g., Hammett plots) to refine activation barriers .

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

- Experimental Reassessment : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Conflicting data may arise from trace moisture in solvents; use molecular sieves or anhydrous DCM for acid-mediated reactions .

Methodological Tables

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Difluoromethylation | Pd(OAc), Xantphos, DMF, 100°C | |

| Fluorination (2-position) | KF, 18-crown-6, DMSO, 90°C | |

| Purification | SMB chromatography, hexane/EtOAc |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.